![molecular formula C27H26N4O3 B2431233 1-(4-(3,4-dimethylbenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide CAS No. 1251608-73-7](/img/structure/B2431233.png)
1-(4-(3,4-dimethylbenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide
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Description
1-(4-(3,4-dimethylbenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C27H26N4O3 and its molecular weight is 454.53. The purity is usually 95%.
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Scientific Research Applications
Imidazole Derivatives and Antitumor Activity
Imidazole derivatives, including 1-(4-(3,4-dimethylbenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide, have been studied for their potential in antitumor activity. Compounds within this class, such as bis(2-chloroethyl)amino derivatives of imidazole, 4(5)-aminoimidazol-5(4)-carboxamide, and others, have demonstrated active properties in the search for new antitumor drugs. Some have even progressed past preclinical testing stages, making them of significant interest for further exploration in the context of different biological properties and drug synthesis (Iradyan et al., 2009).
CNS Acting Drugs from Azole Derivatives
Azole derivatives, including those with imidazole structures, have been identified as potential central nervous system (CNS) acting drugs. The presence of heteroatoms such as nitrogen, oxygen, and sulfur in these compounds provides them with various CNS effects, ranging from agonistic, antagonistic, to mixed effects. These properties make them valuable in the synthesis of more potent CNS drugs, addressing the rising incidence of challenging CNS diseases (Saganuwan, 2020).
Pharmaceutical Impurities and Drug Synthesis
The synthesis of complex drugs often involves the creation and analysis of various pharmaceutical impurities. The compound , being a complex structure, might be relevant in the context of novel methods for drug synthesis and the identification of pharmaceutical impurities. This is especially pertinent in the synthesis of drugs like omeprazole and other proton pump inhibitors, where understanding impurities and synthesis pathways can lead to more efficient drug development and manufacturing processes (Saini et al., 2019).
properties
IUPAC Name |
1-[[4-[(3,4-dimethylbenzoyl)amino]phenyl]methyl]-N-(4-methoxyphenyl)imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O3/c1-18-4-7-21(14-19(18)2)26(32)29-22-8-5-20(6-9-22)15-31-16-25(28-17-31)27(33)30-23-10-12-24(34-3)13-11-23/h4-14,16-17H,15H2,1-3H3,(H,29,32)(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNITCGEXWHNLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3,4-dimethylbenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide |
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